molecular formula C19H20N4 B1297300 Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane CAS No. 3708-68-7

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane

Cat. No. B1297300
CAS RN: 3708-68-7
M. Wt: 304.4 g/mol
InChI Key: BMTYNKWFBUDWAH-UHFFFAOYSA-N
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Description

“Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane” is a chemical compound with the molecular formula C19H20N4 . It has a molecular weight of 304.4 g/mol . The IUPAC name for this compound is 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of “Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane” has been characterized by various methods . The InChI and Canonical SMILES for this compound are as follows :


Physical And Chemical Properties Analysis

The compound has several computed properties . It has a XLogP3-AA value of 4.5, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its topological polar surface area is 57.4 Ų. The compound has a heavy atom count of 23 and a complexity of 390 .

Scientific Research Applications

Organic Synthesis

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a valuable compound in organic synthesis, particularly in the construction of imidazole rings. Imidazoles are crucial in synthesizing functional molecules used in various applications, including pharmaceuticals and agrochemicals . The ability to control the regiochemistry during the synthesis of substituted imidazoles is particularly important for creating compounds with desired biological activities.

Crystallography and Material Science

The crystal structure of derivatives of benzimidazole, such as Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, can be studied to understand their assembly into frameworks and networks. These studies are essential for material science applications, where the arrangement of molecules can affect the material’s properties .

Computational Chemistry

Density Functional Theory (DFT) studies of benzimidazole derivatives provide insights into their molecular structures and properties. Theoretical simulations, including vibrational frequency analysis and electronic spectra, can be compared with experimental data to validate computational models . This is crucial for predicting the behavior of these compounds in various conditions.

Biological Activity

Benzimidazole and its derivatives exhibit a wide range of biological activities. They have been studied for their potential as anticancer, antifungal, antioxidant, cytotoxic, antiprotozoal, anti-inflammatory, and analgesic agents . Research into these activities can lead to the development of new therapeutic agents.

Corrosion Inhibition

Benzimidazole compounds have been used as corrosion inhibitors for metals like mild steel. Their application in protecting industrial equipment from corrosion can extend the life of machinery and reduce maintenance costs .

Catalysis and Sensing

These compounds have shown promise in catalytic activity and as fluorescence chemosensors. They can catalyze various chemical reactions or act as sensors for detecting specific molecules, which is valuable in analytical chemistry and environmental monitoring .

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTYNKWFBUDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328879
Record name Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane

CAS RN

3708-68-7
Record name Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane interact with DNA topoisomerase I?

A1: While the exact mechanism of interaction isn't detailed in the research [], the study demonstrates that Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane exhibits significant inhibitory activity against DNA topoisomerase I. [] This suggests the compound likely interferes with the enzyme's ability to relax DNA supercoiling, a crucial process for DNA replication and transcription. Further research is needed to elucidate the precise binding site and mechanism of inhibition.

Q2: What is the impact of the methyl substitutions on the activity of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane?

A2: The research paper investigates the structure-activity relationship of various bis-benzimidazole derivatives. [] While Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane shows significant activity against DNA topoisomerase I, its close analog, Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, displays even stronger inhibition and cytotoxicity against cancer cell lines. [] This suggests that the presence and position of methyl groups on the benzimidazole rings influence the compound's activity, potentially by altering its binding affinity to the target enzyme.

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